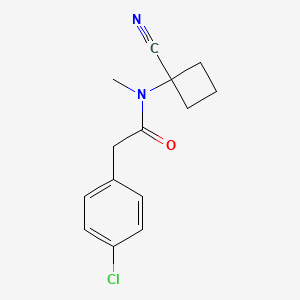

2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs. It was first synthesized in the late 1990s by Abbott Laboratories, with the aim of developing a potent and selective analgesic that could be used to treat chronic pain. ABT-594 has been found to be highly effective in preclinical studies, and it is currently being investigated for its potential use in the treatment of various types of pain.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is complex and involves multiple targets in the nervous system. It acts as an agonist at two types of nicotinic acetylcholine receptors, namely the alpha-3-beta-4 and alpha-7 subtypes. These receptors are located on both neurons and non-neuronal cells, and they play a key role in pain processing and modulation. 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide also interacts with other receptors and ion channels, including the voltage-gated sodium channels and the transient receptor potential vanilloid-1 channels.

Biochemical and Physiological Effects

2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide produces a range of biochemical and physiological effects that contribute to its analgesic properties. It has been shown to reduce the release of various neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide. It also inhibits the activity of voltage-gated sodium channels, which are involved in the initiation and propagation of action potentials in neurons. Additionally, 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide activates various signaling pathways that are involved in pain modulation, including the mitogen-activated protein kinase pathway and the cyclic AMP pathway.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has several advantages for use in laboratory experiments. It is highly potent and selective, which allows for precise control over its effects. It also produces a unique pattern of analgesia that is distinct from other analgesic drugs, which makes it a valuable tool for studying pain mechanisms. However, there are also some limitations to its use. 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is a synthetic compound that is not found naturally in the body, which may limit its relevance to physiological processes. It is also highly lipophilic, which can make it difficult to administer and study in vivo.

Future Directions

There are several potential future directions for research on 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide. One area of interest is the development of new analogs and derivatives that can improve its pharmacological properties, such as its bioavailability and selectivity. Another area of interest is the investigation of its effects on other physiological processes, such as inflammation and immune function. Additionally, 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has shown promise in preclinical models of addiction and withdrawal, which suggests that it may have potential as a treatment for substance abuse disorders.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide involves several steps, including the preparation of the starting materials and the subsequent coupling reactions. The starting materials include 4-chlorobenzaldehyde, cyclobutanone, and methylamine. The coupling reactions are carried out using various reagents, including lithium diisopropylamide, lithium aluminum hydride, and cyanogen bromide. The final product is obtained in high yield and purity, and it can be further purified by chromatography.

Scientific Research Applications

2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has been extensively studied in preclinical models of pain, including animal models of neuropathic pain, inflammatory pain, and cancer pain. It has been found to be highly effective in reducing pain in these models, with a potency that is several orders of magnitude greater than that of morphine. 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has also been shown to produce a unique pattern of analgesia, which is characterized by a rapid onset, a long duration of action, and a lack of tolerance development.

properties

IUPAC Name |

2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c1-17(14(10-16)7-2-8-14)13(18)9-11-3-5-12(15)6-4-11/h3-6H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPIEEYORBROHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC=C(C=C1)Cl)C2(CCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511272.png)

![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)

![methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2511287.png)

![Ethyl 2-[2-[(3,4,5,6-tetrachloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2511291.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2511295.png)